molecular formula C8H9BO5 B11904412 (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

(3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B11904412
M. Wt: 195.97 g/mol
InChI Key: JYTCXJZHDIIGBZ-UHFFFAOYSA-N
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Description

(3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid can be synthesized through the reaction of phenylboronic acid with methyl chloroformate under appropriate conditions. The reaction typically takes place in an inert atmosphere, using basic conditions and suitable solvents .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The compound’s boron atom can also interact with hydroxyl groups and other nucleophiles, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

    (3-Methoxycarbonyl)phenylboronic acid: Similar in structure but lacks the hydroxyl group.

    (3-Methoxyphenyl)boronic acid: Similar but with a methoxy group instead of a methoxycarbonyl group.

    (3-Hydroxyphenyl)boronic acid: Similar but lacks the methoxycarbonyl group.

Uniqueness: (3-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both hydroxyl and methoxycarbonyl groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for a broader range of chemical transformations compared to similar compounds .

Properties

Molecular Formula

C8H9BO5

Molecular Weight

195.97 g/mol

IUPAC Name

(3-hydroxy-5-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C8H9BO5/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,10,12-13H,1H3

InChI Key

JYTCXJZHDIIGBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)O)C(=O)OC)(O)O

Origin of Product

United States

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